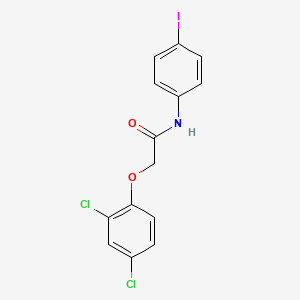

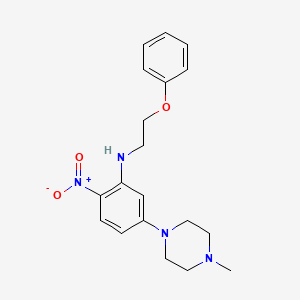

2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid ist eine organische Verbindung, die zur Klasse der Acetamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von Dichlorphenoxy- und Iodphenylgruppen aus, die an einem Acetamid-Rückgrat befestigt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid umfasst typischerweise die folgenden Schritte:

Herstellung von 2,4-Dichlorphenol: Dies kann durch Chlorierung von Phenol mit Chlorgas in Gegenwart eines Katalysators erreicht werden.

Bildung von 2-(2,4-Dichlorphenoxy)essigsäure: Dies beinhaltet die Reaktion von 2,4-Dichlorphenol mit Chloressigsäure unter basischen Bedingungen.

Amidierungsreaktion: Der letzte Schritt beinhaltet die Reaktion von 2-(2,4-Dichlorphenoxy)essigsäure mit 4-Iodanilin in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) unter Bildung von 2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Vorhandensein von Halogenen (Chlor und Iod) macht diese Verbindung anfällig für nukleophile Substitutionsreaktionen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere an den Phenyl- und Acetamidgruppen.

Kupplungsreaktionen: Die Iodphenylgruppe kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren in Gegenwart von Basen wie Kaliumcarbonat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die nukleophile Substitution zur Substitution von Halogenen durch andere funktionelle Gruppen führen, während Kupplungsreaktionen zur Bildung von Biarylverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere als Leitstruktur für die Entwicklung neuer Therapeutika.

Industrie: Verwendet bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden, was zur Modulation biologischer Pfade führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch krebshemmende Eigenschaften gezeigt werden. Die genauen molekularen Ziele und Pfade können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(2,4-Dichlorphenoxy)essigsäure: Ein Vorläufer bei der Synthese von 2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid.

4-Iodanilin: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.

2,4-Dichlorphenol: Eine verwandte Verbindung mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit

2-(2,4-Dichlorphenoxy)-N-(4-iodphenyl)acetamid ist aufgrund des Vorhandenseins sowohl von Dichlorphenoxy- als auch von Iodphenylgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Diese Kombination funktioneller Gruppen findet man nicht häufig in anderen ähnlichen Verbindungen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C14H10Cl2INO2 |

|---|---|

Molekulargewicht |

422.0 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide |

InChI |

InChI=1S/C14H10Cl2INO2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |

InChI-Schlüssel |

QOHSFGYRHLQVDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)

![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)

![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)

![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)

![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)

![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)